molecular formula C5H7N3O B13546807 2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine CAS No. 1515268-13-9

2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine

Cat. No.: B13546807
CAS No.: 1515268-13-9
M. Wt: 125.13 g/mol
InChI Key: QLUQXGGDVMPTPH-UHFFFAOYSA-N
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Description

4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE is a heterocyclic compound that features a fused furan and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems . Techniques such as ultrasound and microwave-assisted reactions can also be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

1515268-13-9

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

4,6-dihydro-1H-furo[3,4-c]pyrazol-3-amine

InChI

InChI=1S/C5H7N3O/c6-5-3-1-9-2-4(3)7-8-5/h1-2H2,(H3,6,7,8)

InChI Key

QLUQXGGDVMPTPH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)NN=C2N

Origin of Product

United States

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